![molecular formula C10H12O B089865 Cuminaldehyde CAS No. 122-03-2](/img/structure/B89865.png)
Cuminaldehyde
Overview
Description
Synthesis Analysis
Cuminaldehyde can be synthesized through the direct electrochemical oxidation of p-isopropyltoluene (p-cymene) in a methanolic medium, producing p-isopropylbenzaldehyde (p-cuminal) as the primary product. This process involves several parameters, including solvent type, supporting electrolyte, anode material, cymene concentration, current density, and temperature, which significantly influence the yield and selectivity of this compound. Optimal conditions lead to a high conversion rate of p-cymene to this compound, highlighting the efficiency of electrochemical methods in its synthesis (Vaudano & Tissot, 2001).
Molecular Structure Analysis
The interaction of this compound with proteins and its binding mechanisms have been elucidated through spectroscopic and molecular modeling methods. Studies involving bovine serum albumin (BSA) have shown that this compound forms a complex with BSA through static quenching mechanisms, involving hydrophobic forces and hydrogen bonding. Molecular docking simulations further confirmed the stability of the BSA-cuminaldehyde complex, indicating that the molecular structure of this compound allows for significant biological interactions (Ali et al., 2023).
Chemical Reactions and Properties
This compound exhibits potent inhibitory activities against enzymes such as aldose reductase and α-glucosidase, which are involved in diabetic complications, suggesting its potential as a therapeutic agent for managing diabetes. The compound's inhibitory effect is attributed to its molecular structure, which allows it to interact effectively with the active sites of these enzymes, demonstrating its significant biological activity (Lee, 2005).
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and interaction with other molecules, have been extensively studied. For instance, the formation of an inclusion complex with 2-hydroxypropyl-β-cyclodextrin enhances its water solubility, thermal stability, and antibacterial activities, showcasing the versatility of this compound in various applications (Cui, Siva, & Lin, 2019).
Chemical Properties Analysis
This compound's chemical properties enable it to participate in various biological and chemical reactions. Its role as a natural aldehyde allows it to induce oxidative stress-mediated damage and death in parasitic worms, highlighting its potential as a natural antihelminthic molecule. Additionally, its ability to potentiate the antimicrobial actions of antibiotics against common pathogens further underscores its value in enhancing the efficacy of existing therapeutic agents (Goel, Singla, & Choudhury, 2020).
Scientific Research Applications
Tyrosinase Inhibition and Effects on Melanoma : Cuminaldehyde is a potent inhibitor of mushroom tyrosinase, an enzyme involved in melanin formation, suggesting its potential use in treating hyperpigmentation disorders. It has shown to suppress melanin formation in murine B16-F10 melanoma cells, although this effect was not observed in human A375 melanoma cells (Kubo & Kinst-Hori, 1998); (Nitoda et al., 2008).
Antidiabetic Properties : this compound exhibits inhibitory activity against aldose reductase and α-glucosidase, enzymes linked to diabetic complications, suggesting its potential as an antidiabetic agent (Lee, 2005).
Analgesic and Anti-inflammatory Effects : It has shown antinociceptive and antineuropathic effects in various pain models, including formalin-induced nociception. These effects are mediated through opioid receptors and the L-arginine/NO/cGMP pathway, and it modulates immune response by affecting inflammatory cytokines (Koohsari et al., 2020).
Antimicrobial and Antifungal Properties : this compound enhances the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli, and exhibits potent antifungal activities against Candida species. It also inhibits biofilm formation, suggesting its potential as an adjuvant in treating infections (Monteiro-Neto et al., 2020); (Joseph & Mahapatra, 2018).
Anticancer Activities : Studies demonstrate this compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including colorectal adenocarcinoma and lung adenocarcinoma cells. It targets topoisomerases and has anti-telomerase activities, suggesting its potential as a chemotherapeutic agent (Tsai et al., 2016).
Neuroprotective Effects : It exhibits neuroprotective effects in aging models, enhancing spatial learning and memory, and modulating gene expression related to neurotrophic factors. This suggests its potential in treating neurodegenerative diseases (Omari et al., 2021).
Biomedical Applications : this compound has been used in the development of gelled-oil nanoparticles and electrospun fibers for potential food and therapeutic applications, demonstrating its versatility in biomedical engineering (Hajjari et al., 2021).
Mechanism of Action
Target of Action
Cuminaldehyde, a natural organic compound found in cumin seeds, has been shown to interact with several targets. It inhibits the fibrillation of alpha-synuclein , a protein that forms insoluble fibrils in pathological conditions such as Parkinson’s disease and dementia with Lewy bodies . This compound also interacts with bovine serum albumin (BSA) and human serum albumin (HSA), which are major soluble and small molecule-binding proteins present in the circulatory system . Additionally, it is suggested to influence pain perception through its action on the receptor ankyrin 1 (TRPA1), a protein crucial for pain signaling .
Mode of Action
This compound interacts with its targets in several ways. It binds to DNA through groove mode, changing the secondary structure of DNA and leading to cell inactivation . It also interacts with BSA and HSA, quenching their fluorescence intensity via a static quenching mechanism . Furthermore, it has been shown to potentiate the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli .
Biochemical Pathways
This compound’s anti-inflammatory activity is multifactorial, acting through multiple pathways . It modulates the immune response of the inflammatory process and has been found to inhibit COX-2 enzyme activity . In silico studies have also indicated that this compound may act as an antimicrobial and as a membrane permeability enhancer .
Pharmacokinetics
The pharmacokinetics of this compound involve its interaction with serum albumins, which has direct consequences on drug delivery, pharmacokinetics, pharmacodynamics, therapeutic efficacy, and drug designing . Thermodynamic studies have revealed that van der Waals’ interaction and hydrogen bonding play a major role in the this compound-BSA system, while hydrophobic interactions play a vital role in the this compound-HSA system .
Result of Action
This compound has several effects at the molecular and cellular level. It has been shown to have antimicrobial and anti-biofilm effects against S. aureus and E. coli . When co-incubated with ciprofloxacin, it enhances the antibiotic’s antimicrobial and anti-biofilm actions . This compound also damages the bacterial cell membrane, leading to the disruption of the bacterial cell .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound can affect its interaction with serum albumins. HSA is unfolded at lower concentrations of this compound compared to BSA . Furthermore, the presence of other compounds, such as ciprofloxacin, can potentiate the effects of this compound .
Safety and Hazards
properties
IUPAC Name |
4-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBUQJHJGUZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021974 | |
Record name | 4-Isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour | |
Record name | Benzaldehyde, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cuminaldehyde | |
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Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
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Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
235.5 °C | |
Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
282 mg/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.973-0.981 | |
Record name | Cuminaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
122-03-2 | |
Record name | Cuminaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-03-2 | |
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Record name | Cuminaldehyde | |
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Record name | cuminaldehyde | |
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Record name | Benzaldehyde, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.107 | |
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Record name | CUMINALDEHYDE | |
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Record name | Cuminaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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